

M4344 vs. BAY 1895344: A Comparative Analysis of Potency in ATR Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **M4344**

Cat. No.: **B608792**

[Get Quote](#)

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs. ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that cells activate to repair damaged DNA. By inhibiting ATR, cancer cells with existing DNA repair defects can be selectively targeted, a concept known as synthetic lethality. This guide provides a comparative analysis of the potency of two clinical-stage ATR inhibitors: **M4344** and **BAY 1895344**.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these two compounds. The information presented is based on publicly available experimental data.

Quantitative Potency Comparison

A direct comparison of the potency of **M4344** and **BAY 1895344** has been conducted in preclinical studies. The following table summarizes key quantitative data on their inhibitory activities.

Parameter	M4344	BAY 1895344	Cell Line/Assay	Reference
ATR Kinase Inhibition (IC50)	Not explicitly reported in direct comparison	7 nM	Biochemical Assay	[1]
P-Chk1 Inhibition (IC50)	~10 nM	~100 nM	DU145 cells	[2]
Cell Viability (IC50)	More potent	Less potent	DU145 cells	[2][3]
Antiproliferative Activity (Median IC50)	Not reported	78 nM	Panel of 38 cancer cell lines	[4]
ATR Kinase Binding Affinity (Ki)	< 150 pM	Not reported	Biochemical Assay	[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Ki (inhibition constant) represents the binding affinity of an inhibitor to its target. A lower Ki value indicates a stronger binding affinity.

Based on the available data, **M4344** demonstrates higher potency in inhibiting the phosphorylation of CHK1, a direct downstream target of ATR, and shows greater effects on cell viability in direct comparative studies.[2][3] **M4344** also exhibits a very high binding affinity for the ATR kinase.[5] BAY 1895344 is a potent inhibitor of the ATR kinase in biochemical assays and shows broad antiproliferative activity across numerous cancer cell lines.[1][4] In preclinical studies, **M4344**'s ability to kill cancer cells surpassed that of other ATR inhibitors, including BAY 1895344.[6] In prostate cancer cell lines, **M4344** suppressed cell proliferation at concentrations similar to BAY 1895344.[6]

Experimental Protocols

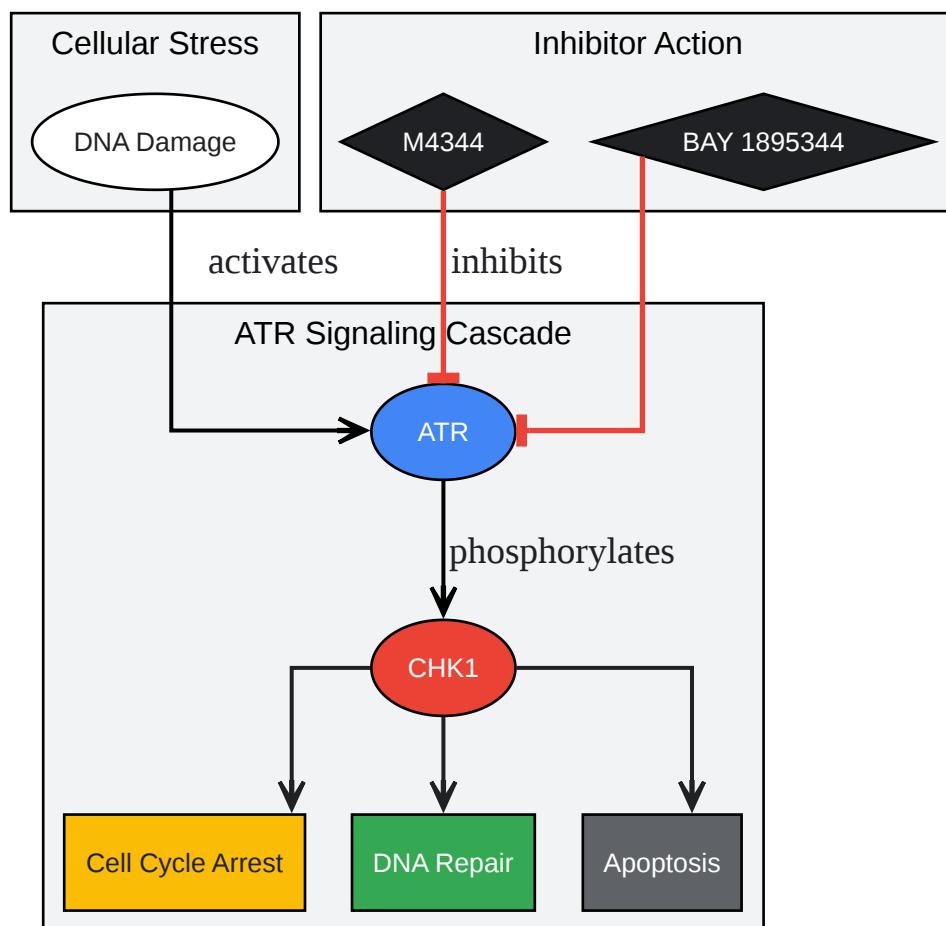
The following are detailed methodologies for the key experiments cited in the comparison of **M4344** and BAY 1895344.

Cell Viability Assay

The potency of the ATR inhibitors on cell growth was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

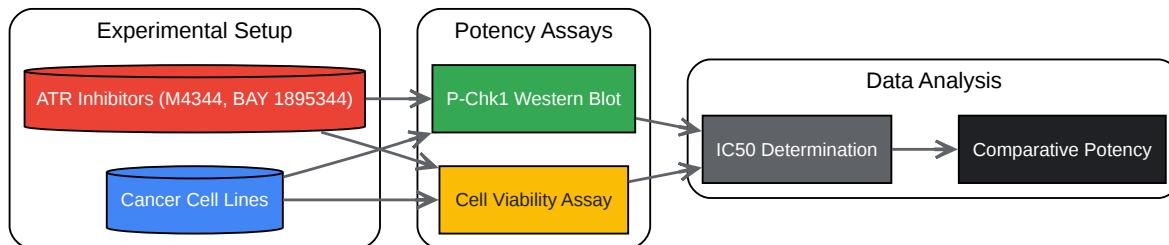
- Cell Seeding: Cancer cell lines, such as the human prostate cancer cell line DU145, were seeded in 96-well plates at a specified density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a range of concentrations of **M4344**, BAY 1895344, or other ATR inhibitors for a period of 72 hours.[2][3]
- Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Luminescence was measured using a plate reader. The data was normalized to untreated control cells, and IC₅₀ values were calculated using non-linear regression analysis.

Western Blot Analysis for CHK1 Phosphorylation


The inhibitory effect of the compounds on the ATR signaling pathway was assessed by measuring the phosphorylation of the downstream target CHK1.

- Cell Treatment: DU145 cells were pre-treated with various concentrations of the ATR inhibitors for 1 hour.[2]
- Induction of DNA Damage: To activate the ATR pathway, cells were then treated with a DNA-damaging agent, such as camptothecin (100 nmol/L), for an additional 3 hours in the continued presence of the ATR inhibitors.[2]
- Protein Extraction: Cells were harvested and lysed to extract total protein.
- SDS-PAGE and Western Blotting: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

- Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated CHK1 (P-Chk1) and total CHK1, followed by incubation with secondary antibodies.
- Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The intensity of the P-Chk1 band was normalized to the total CHK1 band to determine the extent of inhibition.


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for comparing the potency of ATR inhibitors.

[Click to download full resolution via product page](#)

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by **M4344** and **BAY 1895344**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the comparative analysis of ATR inhibitor potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [M4344 vs. BAY 1895344: A Comparative Analysis of Potency in ATR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b608792#comparative-analysis-of-m4344-and-bay-1895344-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com